
Lutetium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium;nickel is a bimetallic compound that consists of lutetium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. The combination of a lanthanide metal (lutetium) and a transition metal (nickel) offers intriguing possibilities for tuning electronic and catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lutetium;nickel complexes can be synthesized through various methods. One common approach involves the reaction of lutetium metalloligands with nickel precursors. For example, the reaction of lutetium metalloligands, such as Lu(iPr2PCH2NPh)3, with nickel(0) precursors like Ni(COD)2 (where COD is 1,5-cyclooctadiene) can yield this compound complexes . The reaction conditions typically involve low temperatures (−30 to −80 °C) to facilitate the formation of the desired complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of coordination chemistry and organometallic synthesis can be applied. Industrial production would likely involve the use of high-purity lutetium and nickel precursors, controlled reaction environments, and purification techniques to obtain the desired bimetallic complexes.
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium;nickel complexes undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where ligands coordinated to the lutetium or nickel centers can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Lutetium;nickel complexes have several scientific research applications, including:
Catalysis: These complexes are competent catalysts for hydrogenation reactions, such as the hydrogenation of styrene. The tunable electronic properties of the nickel center, influenced by the lutetium coordination environment, make these complexes effective catalysts.
Wirkmechanismus
The mechanism of action of lutetium;nickel complexes involves several key steps:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lutetium;nickel include other bimetallic complexes involving lanthanides and transition metals, such as:
Lutetium;platinum: Similar to this compound, lutetium;platinum complexes exhibit unique catalytic properties due to the interaction between the lanthanide and transition metal centers.
Lutetium;palladium: These complexes also show interesting catalytic and electronic properties, influenced by the coordination environment of the lutetium ion.
Uniqueness
This compound complexes are unique due to the specific electronic interactions between the nickel 3d orbitals and the lutetium 5d orbitals. This interaction can be tuned by altering the coordination environment of the lutetium ion, providing a high degree of control over the catalytic and electronic properties of the complex .
Eigenschaften
CAS-Nummer |
12057-43-1 |
|---|---|
Molekularformel |
LuNi2 |
Molekulargewicht |
292.354 g/mol |
IUPAC-Name |
lutetium;nickel |
InChI |
InChI=1S/Lu.2Ni |
InChI-Schlüssel |
ZQNZTGUUGKVCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
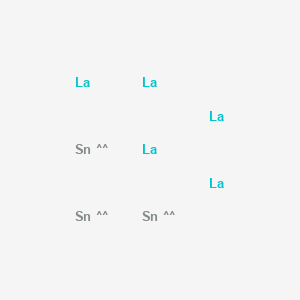
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

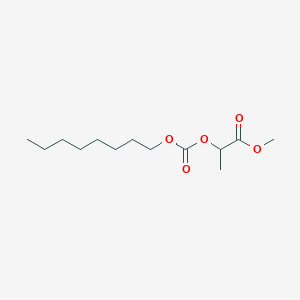
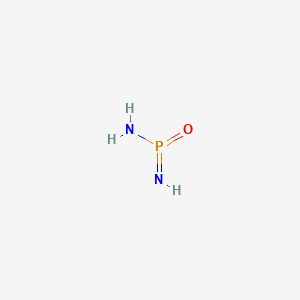
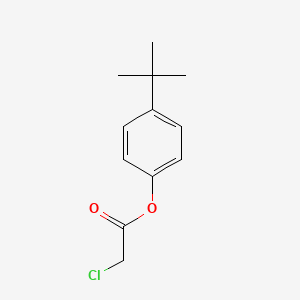
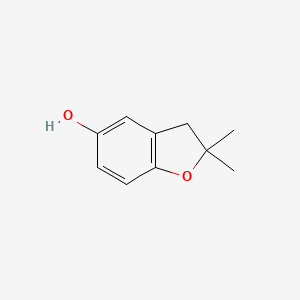

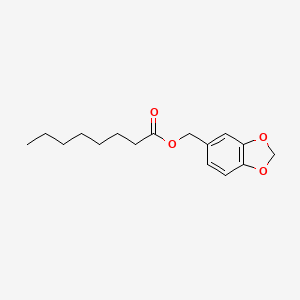
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
